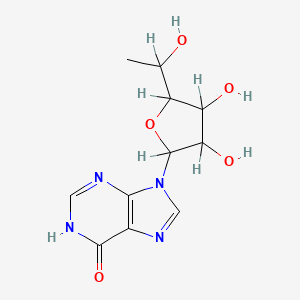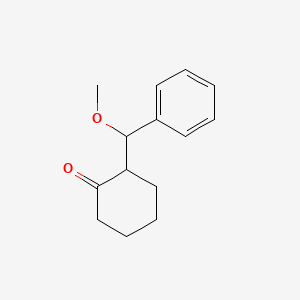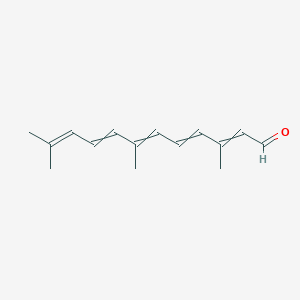
3,7,11-Trimethyldodeca-2,4,6,8,10-pentaenal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7,11-Trimethyldodeca-2,4,6,8,10-pentaenal is an organic compound belonging to the class of polyunsaturated aldehydes. It is a linear analogue of retinal, a key molecule in the visual cycle of many organisms . This compound is characterized by its conjugated system of double bonds, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11-Trimethyldodeca-2,4,6,8,10-pentaenal can be achieved through various synthetic routes. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired polyunsaturated aldehyde . The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3,7,11-Trimethyldodeca-2,4,6,8,10-pentaenal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The conjugated system allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives, which can be further utilized in various chemical processes .
Applications De Recherche Scientifique
3,7,11-Trimethyldodeca-2,4,6,8,10-pentaenal has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polyunsaturated aldehydes and their reactivity.
Medicine: Research into its potential therapeutic applications, including its role in vision-related disorders, is ongoing.
Mécanisme D'action
The mechanism of action of 3,7,11-Trimethyldodeca-2,4,6,8,10-pentaenal involves its interaction with molecular targets such as opsins. The compound binds to these proteins, inducing conformational changes that are crucial for the visual cycle. The conjugated system of double bonds allows for efficient absorption of light, triggering photochemical reactions that lead to signal transduction in visual processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Retinal: A key molecule in the visual cycle, similar in structure but with a different arrangement of double bonds.
Farnesoic Acid: Another polyunsaturated compound with similar reactivity but different functional groups.
Uniqueness
3,7,11-Trimethyldodeca-2,4,6,8,10-pentaenal is unique due to its linear structure and specific arrangement of double bonds, which confer distinct chemical and physical properties. Its ability to interact with opsins and other proteins makes it a valuable compound for studying visual processes and developing therapeutic applications .
Propriétés
Numéro CAS |
85441-35-6 |
|---|---|
Formule moléculaire |
C15H20O |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
3,7,11-trimethyldodeca-2,4,6,8,10-pentaenal |
InChI |
InChI=1S/C15H20O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h5-12H,1-4H3 |
Clé InChI |
WWRGFLIMFQYXRS-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC=CC(=CC=CC(=CC=O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


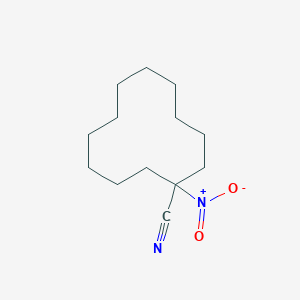
![1,1'-[Oxybis(methyleneselanyl)]bis(4-methoxybenzene)](/img/structure/B14424915.png)

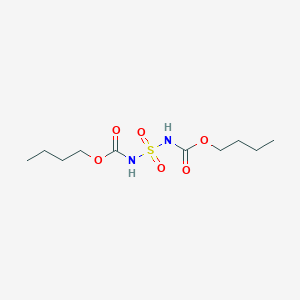
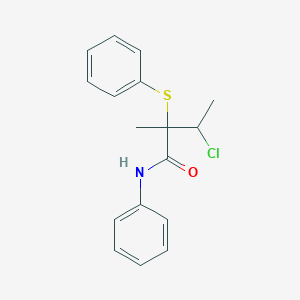
![1,3,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424933.png)
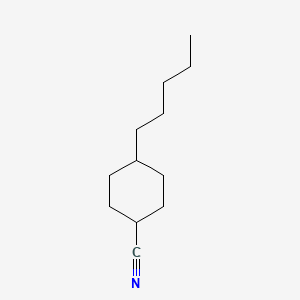
![1,3,5-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424951.png)
![4,4'-Dibutyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14424961.png)
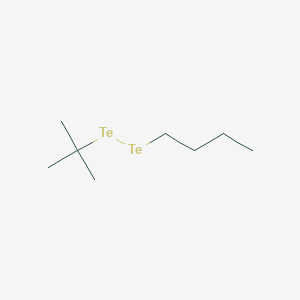
![trisodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;cobalt(3+)](/img/structure/B14424968.png)
